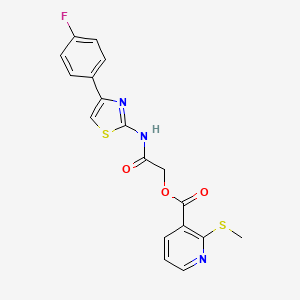
4-(5-Nitro-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is substituted with a nitro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroimidazole with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(4-amino-1H-imidazol-2-yl)pyridine.
Substitution: Various substituted imidazole and pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Nitro-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitro-1H-imidazol-2-yl)pyridine is not fully understood. compounds with similar structures, such as nitroimidazoles, are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes them useful as antimicrobial and anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
4-(4-Nitro-1H-imidazol-2-yl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which can confer different chemical and biological properties compared to other nitroimidazoles. This dual-ring structure may offer advantages in terms of binding to biological targets and overall stability.
Propiedades
Número CAS |
63411-71-2 |
|---|---|
Fórmula molecular |
C8H6N4O2 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
4-(5-nitro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-8(11-7)6-1-3-9-4-2-6/h1-5H,(H,10,11) |
Clave InChI |
BBXMUHMGXQIBFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=C(N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


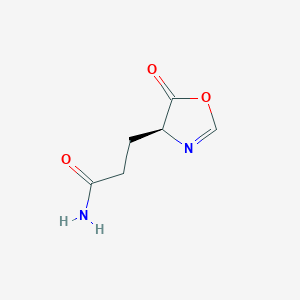
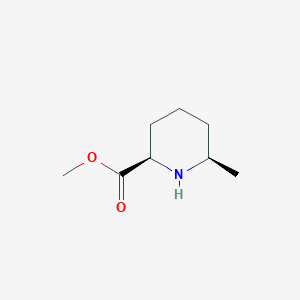
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
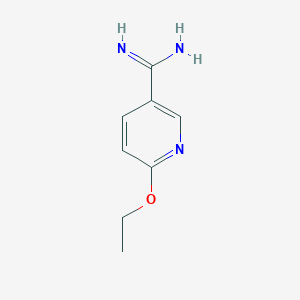


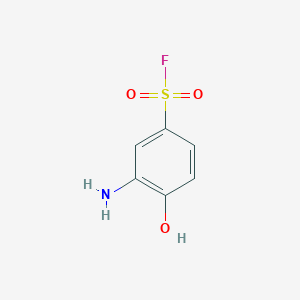
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

